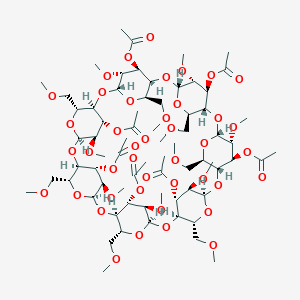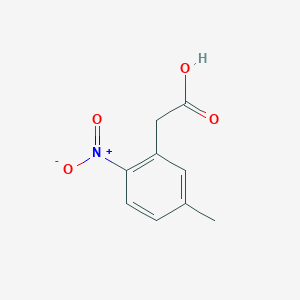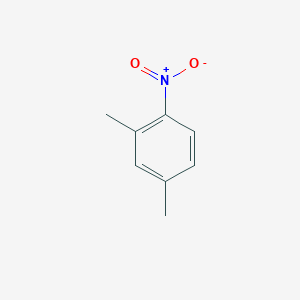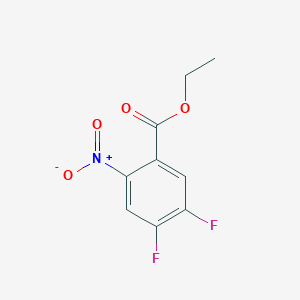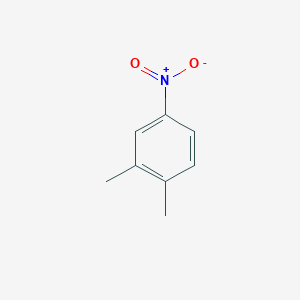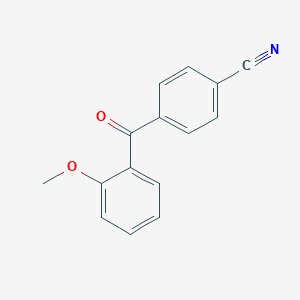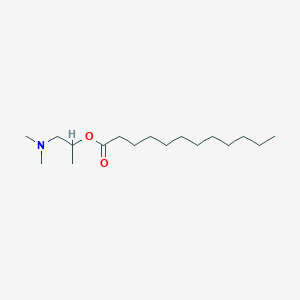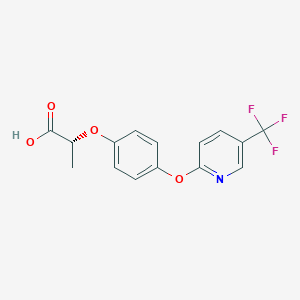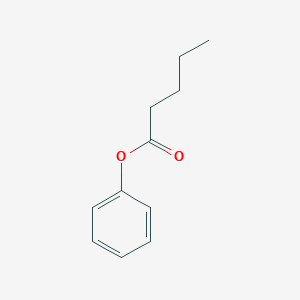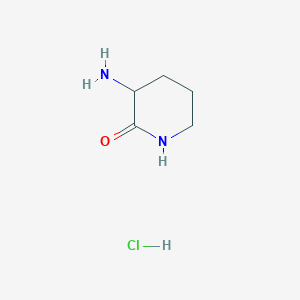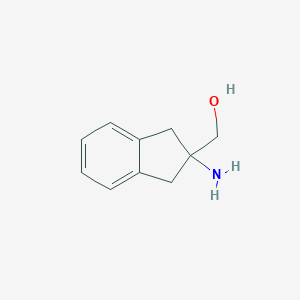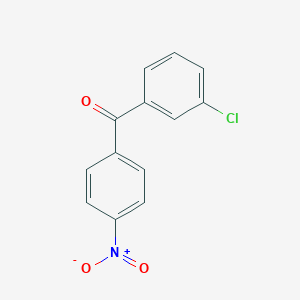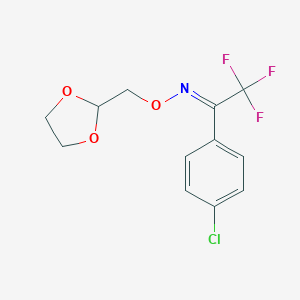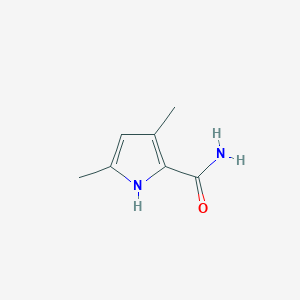
3,5-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1H-pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the pyrrole family and is a derivative of the amino acid proline. DPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a GABA receptor agonist, which means that it enhances the activity of GABA, a neurotransmitter that is involved in the regulation of neuronal activity. It may also act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
3,5-dimethyl-1H-pyrrole-2-carboxamide has been found to have a wide range of biochemical and physiological effects, including the ability to reduce anxiety and depression, enhance memory and cognitive function, and improve sleep quality. It has also been found to have antioxidant properties and to be effective in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dimethyl-1H-pyrrole-2-carboxamide is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of 3,5-dimethyl-1H-pyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies that use it.
Direcciones Futuras
There are many potential future directions for research involving 3,5-dimethyl-1H-pyrrole-2-carboxamide, including studies on its effects on other neurotransmitter systems, such as the glutamate system. It may also be useful in the development of new drugs for the treatment of various neurological disorders, as well as in the study of the role of proline in the body. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
3,5-dimethyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of proline with acetic anhydride and sulfuric acid, as well as the reaction of 2,5-dimethylpyrrole with proline. Other methods include the reaction of 2,4-pentanedione with proline and the reaction of proline with 2,3-butanedione.
Aplicaciones Científicas De Investigación
3,5-dimethyl-1H-pyrrole-2-carboxamide has been used in a wide range of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new drugs. It has also been used in studies on the effects of various substances on the central nervous system, as well as in studies on the role of proline in the body.
Propiedades
Número CAS |
131475-05-3 |
|---|---|
Nombre del producto |
3,5-dimethyl-1H-pyrrole-2-carboxamide |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)9-6(4)7(8)10/h3,9H,1-2H3,(H2,8,10) |
Clave InChI |
TZPYUTJMVLCBKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)N)C |
SMILES canónico |
CC1=CC(=C(N1)C(=O)N)C |
Sinónimos |
1H-Pyrrole-2-carboxamide,3,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



